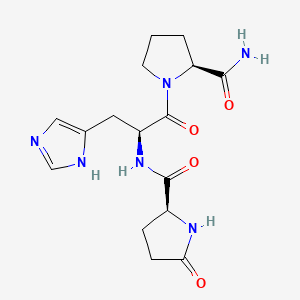
Cadmium116
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium-116 is an isotope of cadmium, a transition metal with the atomic number 48. This isotope has a mass number of 116, meaning it contains 48 protons and 68 neutrons. Cadmium-116 is notable for its stability and its role in various scientific applications, particularly in the field of nuclear physics and materials science .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium-116 can be enriched through various isotopic separation techniques. One common method involves the use of gas centrifuges, which exploit the slight differences in mass between isotopes to separate them. Another method is electromagnetic separation, which uses magnetic fields to differentiate isotopes based on their mass-to-charge ratios .
Industrial Production Methods: Industrial production of cadmium-116 typically involves the processing of cadmium ores, such as greenockite (cadmium sulfide). The ore is first roasted to convert it into cadmium oxide, which is then reduced with carbon to produce metallic cadmium. The cadmium is then subjected to isotopic enrichment processes to obtain cadmium-116 .
Types of Reactions:
Oxidation: Cadmium-116 can undergo oxidation to form cadmium oxide (CdO).
Reduction: Cadmium-116 can be reduced from its oxide form using reducing agents such as hydrogen or carbon.
Common Reagents and Conditions:
Oxidation: Oxygen gas at temperatures around 300°C.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Complexing agents such as ethylenediaminetetraacetic acid (EDTA) under aqueous conditions.
Major Products:
Oxidation: Cadmium oxide (CdO).
Reduction: Metallic cadmium.
Substitution: Various cadmium complexes depending on the substituent.
科学研究应用
Cadmium-116 is extensively used in scientific research, particularly in the study of neutrinoless double-beta decay. This isotope is a favorable candidate for such studies due to its high decay energy and the possibility of industrial enrichment . Additionally, cadmium-116 is used in the production of cadmium tungstate (CdWO₄) scintillators, which are employed in particle physics experiments to detect ionizing radiation .
In the field of materials science, cadmium-116 is used in the development of advanced materials with unique optical and electronic properties. Its applications extend to catalysis, solar cells, and nanotechnology.
作用机制
The mechanism by which cadmium-116 exerts its effects is primarily through its interactions at the atomic and subatomic levels. In neutrinoless double-beta decay experiments, cadmium-116 undergoes a nuclear transition that is not allowed by the standard model of particle physics. This transition involves the emission of two electrons without the accompanying neutrinos, providing insights into the fundamental properties of neutrinos and the conservation of lepton number .
At the molecular level, cadmium-116 can interact with various cellular components, including proteins and DNA. These interactions can lead to oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
相似化合物的比较
Cadmium-112: Used in the production of cadmium-based quantum dots and in nuclear medicine.
Cadmium-114: Employed in the study of nuclear structure and reactions.
Cadmium-113: Utilized in neutron capture therapy and as a neutron absorber in nuclear reactors.
Cadmium-116 stands out due to its high decay energy and the feasibility of its enrichment, making it a valuable tool in cutting-edge scientific research.
属性
CAS 编号 |
14390-59-1 |
|---|---|
分子式 |
C36H69CeO6 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



